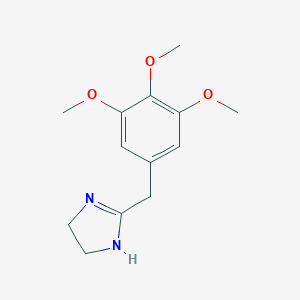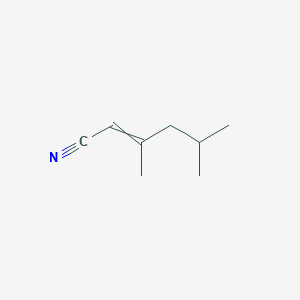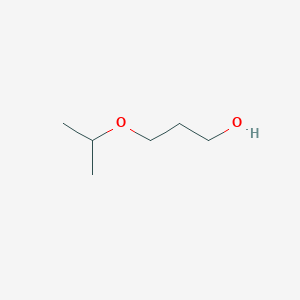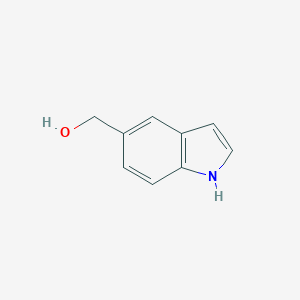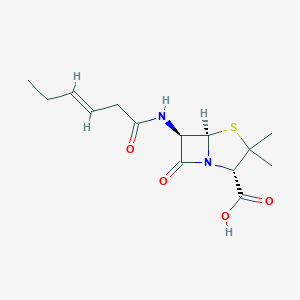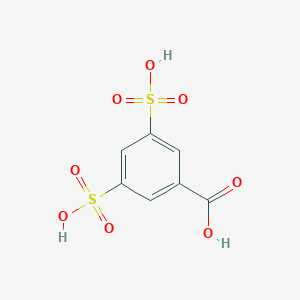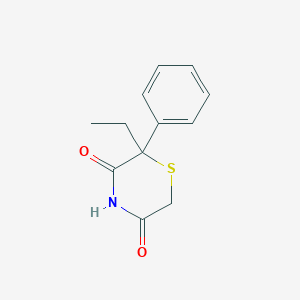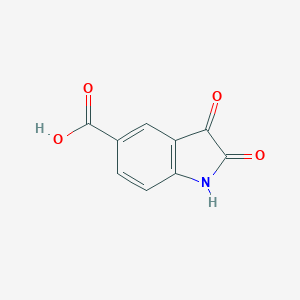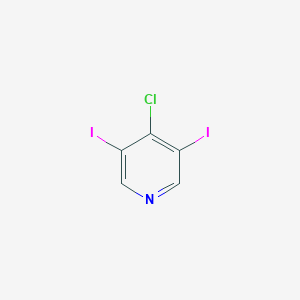
4-Chloro-3,5-diiodopyridine
概要
説明
4-Chloro-3,5-diiodopyridine is a halogenated pyridine derivative with the molecular formula C5H2ClI2N and a molecular weight of 365.34 g/mol . This compound is characterized by the presence of chlorine and iodine atoms at the 4th and 3rd, 5th positions of the pyridine ring, respectively. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-diiodopyridine typically involves halogenation reactions. One common method is the iodination of 4-chloropyridine. The process involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce iodine atoms at the 3rd and 5th positions of the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions: 4-Chloro-3,5-diiodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Cross-Coupling Reactions: Palladium or copper catalysts are commonly used along with bases like potassium carbonate or cesium carbonate.
Major Products: The major products formed from these reactions depend on the reagents used. For example, coupling reactions with boronic acids yield biaryl compounds, while substitution reactions with thiolates produce thioethers .
科学的研究の応用
4-Chloro-3,5-diiodopyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.
作用機序
The mechanism of action of 4-Chloro-3,5-diiodopyridine depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. For example, its derivatives may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways involved vary based on the specific derivative and its intended use.
類似化合物との比較
4-Chloropyridine: A precursor in the synthesis of 4-Chloro-3,5-diiodopyridine.
3,5-Diiodopyridine: Lacks the chlorine atom at the 4th position.
4-Bromo-3,5-diiodopyridine: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: this compound is unique due to the presence of both chlorine and iodine atoms, which allows for diverse chemical modifications and applications. Its dual halogenation provides a versatile platform for further functionalization, making it valuable in synthetic chemistry and pharmaceutical research .
特性
IUPAC Name |
4-chloro-3,5-diiodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClI2N/c6-5-3(7)1-9-2-4(5)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTMJBDJGWAURK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)I)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClI2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629357 | |
| Record name | 4-Chloro-3,5-diiodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13993-58-3 | |
| Record name | 4-Chloro-3,5-diiodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


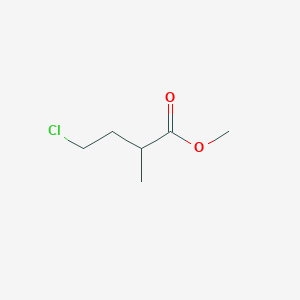
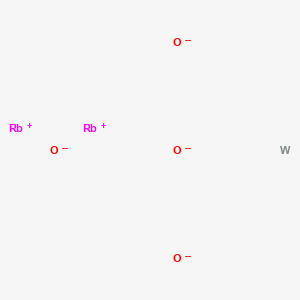
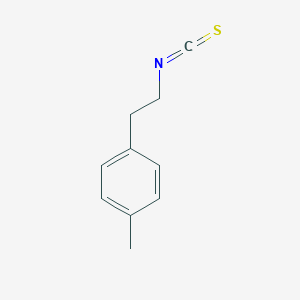
![Hexabenzo[a,d,g,j,m,p]coronene](/img/structure/B86257.png)
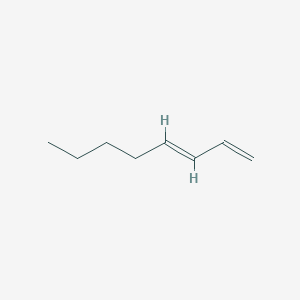
![Benz[cd]indol-2(1H)-one](/img/structure/B86259.png)
